A Technical Guide to 2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid: Structure, Synthesis, and Applications in Medicinal Chemistry
A Technical Guide to 2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid: Structure, Synthesis, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid, a specialized heterocyclic compound. Pyridine carboxylic acids are established as versatile scaffolds in drug discovery, serving as foundational structures for a wide array of therapeutic agents.[1] The incorporation of a nitro group and methoxy substituents significantly influences the molecule's electronic properties and synthetic utility, making it a valuable intermediate for medicinal chemists. This document delves into the molecule's chemical structure, proposes a logical synthetic pathway based on established organic chemistry principles, and explores its potential applications in research and drug development. It is designed for researchers, scientists, and professionals in the pharmaceutical industry who require a deep technical understanding of this and related nitropyridine scaffolds.
Introduction: The Role of Nitropyridine Scaffolds in Drug Discovery
Pyridine-based ring systems are a cornerstone of medicinal chemistry, recognized as "privileged structures" due to their prevalence in FDA-approved drugs.[2] The pyridine ring's aromatic and electron-deficient nature facilitates crucial π-π stacking and hydrogen bond interactions with biological targets, enhancing binding affinity.[1] When functionalized with a carboxylic acid, the scaffold gains a versatile handle for creating esters, amides, and other derivatives, enabling the systematic exploration of a molecule's structure-activity relationship (SAR).[3]
The strategic placement of additional functional groups dictates the compound's utility:
-
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group that significantly modulates the electronic character of the pyridine ring. It is also a key synthetic intermediate, readily reducible to an amine group, which can then be further functionalized.[4] Many bioactive molecules and approved drugs contain a nitroaromatic moiety, highlighting its importance in pharmacophores.[4]
-
Methoxy Groups (-OCH₃): As electron-donating groups, the two methoxy groups at the 2 and 6 positions increase the electron density of the pyridine ring. This electronic influence is critical during synthesis, as it activates the ring and helps direct the position of electrophilic substitution reactions, such as nitration.[5]
The combination of these features in 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid results in a highly functionalized and synthetically versatile building block poised for application in the development of novel therapeutic agents.
Chemical Structure and Physicochemical Properties
The core structure consists of a central pyridine ring substituted with two methoxy groups, a nitro group, and a carboxylic acid.
Visualizing the Core Structure
Caption: Chemical structure of the target molecule.
Calculated Physicochemical Data
Direct experimental data for this specific molecule is not extensively documented in public databases. The properties below are calculated based on its chemical structure and provide reliable estimates for experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₆ | Calculated |
| Molecular Weight | 228.16 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 120.15 Ų | Calculated |
| Calculated logP | 0.5 - 1.0 | Estimated |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | Calculated |
| Hydrogen Bond Acceptors | 7 (N, O atoms) | Calculated |
Synthesis and Methodologies
Proposed Synthetic Workflow
The proposed synthesis involves a multi-step process starting from a commercially available precursor, such as 2,6-dimethoxypyridine. The key transformation is the selective nitration of the pyridine ring, followed by the introduction and/or modification of the carboxylic acid group.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative, conceptual methodology. Researchers should perform their own literature search and optimization.
Step 1: Nitration of 2,6-Dimethoxypyridine
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Rationale: The electron-donating methoxy groups activate the pyridine ring, making it susceptible to electrophilic nitration. A strong nitrating system like oleum and potassium nitrate is often required for such heterocyclic systems.[5] The reaction is performed at a controlled temperature to prevent over-nitration and decomposition.
-
Procedure:
-
In a three-necked flask equipped with a stirrer and a thermometer, carefully add 2,6-dimethoxypyrazine to 20% oleum at 0°C.
-
Add potassium nitrate (KNO₃) portion-wise, ensuring the temperature does not exceed 10°C.
-
Allow the mixture to stir at room temperature for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the mixture onto crushed ice.
-
The resulting precipitate (2,6-dimethoxy-3,5-dinitropyrazine) is filtered, washed with cold water until neutral, and dried under a vacuum.[5][6]
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Step 2: Selective Monoreduction of the Dinitro Intermediate
-
Rationale: To achieve the target 5-nitro compound, one of the nitro groups from the dinitro intermediate must be selectively reduced to an amino group, which can then be removed.
-
Procedure:
-
Dissolve the dinitro compound in a suitable solvent like ethanol.
-
Add a reducing agent such as sodium sulfide (Na₂S) or ammonium bisulfide (NH₄HS) and heat the mixture under reflux.
-
Monitor the reaction by TLC until one nitro group is reduced.
-
Cool the reaction, remove the solvent, and purify the resulting aminonitro intermediate.
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Step 3: Diazotization and Removal of the Amino Group
-
Rationale: The amino group can be converted into a diazonium salt, which is then removed via a process like the deamination reaction, leaving the desired 2,6-dimethoxy-5-nitropyridine.
-
Procedure:
-
Dissolve the aminonitro intermediate in an acidic solution (e.g., H₂SO₄/H₂O).
-
Cool to 0-5°C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Add a reducing agent like hypophosphorous acid (H₃PO₂) and warm the mixture gently to effect deamination.
-
Extract the product into an organic solvent and purify by chromatography.
-
Step 4: Carboxylation
-
Rationale: The final step involves introducing the carboxylic acid at the 3-position. This can be achieved through directed ortho-metalation, where a strong base selectively deprotonates the position adjacent to a directing group, followed by quenching with carbon dioxide.
-
Procedure:
-
Dissolve the 2,6-dimethoxy-5-nitropyridine intermediate in a dry, aprotic solvent like THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78°C and add a strong base like n-butyllithium (n-BuLi) dropwise.
-
Stir for 1-2 hours at low temperature to allow for lithiation.
-
Bubble dry carbon dioxide gas through the solution or add crushed dry ice.
-
Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Acidify the aqueous layer with HCl to protonate the carboxylate, causing the final product to precipitate.
-
Filter, wash, and dry the solid to yield 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid.
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Potential Applications in Research and Drug Development
The true value of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid lies in its potential as a versatile chemical building block. Its highly functionalized structure allows for multiple, selective chemical modifications, making it an ideal starting point for generating libraries of diverse compounds for high-throughput screening.
-
Precursor for Bioactive Molecules: Nitropyridines are well-documented precursors for a wide range of compounds with diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties.[2] This molecule can serve as a key intermediate in the synthesis of complex heterocyclic systems.
-
Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The carboxylic acid function can be used to form amide bonds with various amine-containing fragments, a common strategy in the development of targeted cancer therapies.
-
Intermediate for Dihydropyridine Derivatives: Though structurally distinct, this molecule shares functional motifs with intermediates used in the synthesis of dihydropyridine calcium channel blockers like Benidipine and Nicardipine.[7][8] This suggests its potential utility in the synthesis of related cardiovascular agents.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling functionalized nitroaromatic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[9][10]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[11]
-
Conclusion
2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid represents a molecule of significant interest for synthetic and medicinal chemistry. Its combination of a privileged pyridine scaffold with strategically placed methoxy, nitro, and carboxylic acid groups makes it a highly valuable and versatile intermediate. While its synthesis requires a multi-step approach, the underlying chemical principles are well-established. The potential to use this compound as a foundational building block in the discovery of new enzyme inhibitors, kinase modulators, and other therapeutic agents underscores its importance for researchers dedicated to advancing the frontiers of drug development.
References
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GSRS. (n.d.). 2,6-DIMETHYL-5-METHOXYCARBONYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]
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ChemBK. (2024). 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydroxypyridine-3-carboxylic acid Request for Quotation. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2,6-dimethyl-4-(3-nitrophenyl)-3-carboxy-5-pyridinecarboxylate. Retrieved from [Link]
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IndiaMART. (n.d.). 2,6-Dimethyl-5-Methoxycarbonyl-4-(3-Nitrophenyl)-1,4-Dihydropyridine-3-Carboxylic Acid. Retrieved from [Link]
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TNO. (n.d.). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. Retrieved from [Link]
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MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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PubChem. (n.d.). (4R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. Retrieved from [Link]
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PharmaCompass. (n.d.). 5-Methoxycarbonyl-2,6-dimethyl-4(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. Retrieved from [Link]
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Inxight Drugs - ncats. (n.d.). 2,6-DIMETHYL-5-METHOXYCARBONYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]
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PubChem. (n.d.). 6-Hydroxy-5-nitropyridine-3-carboxylic acid. Retrieved from [Link]
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PMC. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Retrieved from [Link]
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Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]
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